molecular formula C19H19DN4O2 B608872 MBRI-001 CAS No. 2054938-28-0

MBRI-001

Número de catálogo B608872
Número CAS: 2054938-28-0
Peso molecular: 337.4011
Clave InChI: UNRCMCRRFYFGFX-JTSGUJNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MBRI-001 is a deuterium-substituted plinabulin derivative as a potent anti-cancer agent. MBRI-001 exhibited better pharmacokinetic characteristics than that of plinabulin. Additionally, its antitumor activity is in a low nanomolar level for a variety of cancer cell lines and high activity against human NCI-H460 xenograted in mice intravenous administration. Importantly, continuous administration of MBRI-001 exhibited lower toxicity compared to docetaxel.

Aplicaciones Científicas De Investigación

Antitumor Activity in Human Hepatocellular Carcinoma MBRI-001, a synthetic derivative of plinabulin, has been studied for its effects on human hepatocellular carcinoma, both as a monotherapy and in combination with sorafenib. The research demonstrated that MBRI-001 has superior anti-proliferative activities compared to plinabulin, inducing G2/M arrest in cancer cells and downregulating cyclin B1. Notably, when combined with sorafenib, MBRI-001 showed heightened antitumor effects in vivo, suggesting a promising approach for treating hepatocellular carcinoma (Deng et al., 2018).

Structural Analysis and Tubulin Polymerization Inhibition Another study focused on the polymorphs and co-crystal structure of MBRI-001-tubulin, revealing that MBRI-001 inhibits tubulin polymerization similarly to plinabulin. This was further supported by the evaluation of its anti-proliferative activities against lung cancer cell lines, where MBRI-001 displayed similar antitumor inhibition to plinabulin. These findings suggest MBRI-001's potential as an effective anti-cancer agent (Ma et al., 2019).

Pharmacokinetic and Pharmacodynamic Characteristics In a pharmacokinetic and pharmacodynamic study, MBRI-001 demonstrated better stability in rat plasma and liver microsomes than plinabulin. The distribution of MBRI-001 in various tissues, particularly in the lungs, was noteworthy. The study also found that combining MBRI-001 with gefitinib led to a better antitumor inhibition rate than monotherapy, underlining its potential in cancer treatment (Ma et al., 2018).

Enhanced Pharmacokinetic Properties and Antitumor Activity The development of MBRI-001 incorporated a deuterium atom into plinabulin's structure, resulting in improved pharmacokinetic characteristics. This modified compound exhibited low nanomolar level antitumor activity across various cancer cell lines and was highly effective in a human lung cancer xenograft mouse model. The study suggests that MBRI-001 could be a promising anti-cancer agent with lower toxicity compared to other treatments (Ding et al., 2017).

Synergistic Effects with Gemcitabine in Pancreatic Cancer Research on the combination of MBRI-001 with gemcitabine in pancreatic cancer cell lines demonstrated a synergistic effect, intensifying apoptosis and DNA damage. This combination showed superior anti-tumor activity compared to either agent alone, highlighting the potential of this combination therapy to improve the prognosis of pancreatic cancer patients (Liu et al., 2019).

Propiedades

Número CAS

2054938-28-0

Nombre del producto

MBRI-001

Fórmula molecular

C19H19DN4O2

Peso molecular

337.4011

Nombre IUPAC

(Z)-3-((Z)-benzylidene)-6-((5-(tert-butyl)-1H-imidazol-4-yl)methylene-d)piperazine-2,5-dione

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D

Clave InChI

UNRCMCRRFYFGFX-JTSGUJNOSA-N

SMILES

CC(C)(C)C(NC=N1)=C1/C([2H])=C(C(N/C2=C\C3=CC=CC=C3)=O)\NC2=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MBRI-001;  MBRI 001;  MBRI001. BPI-2358-d;  NPI-2358-d;  plinabulin-d.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MBRI-001
Reactant of Route 2
Reactant of Route 2
MBRI-001
Reactant of Route 3
MBRI-001
Reactant of Route 4
MBRI-001
Reactant of Route 5
MBRI-001
Reactant of Route 6
Reactant of Route 6
MBRI-001

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.